Apoptosis Inhibitor II, NS3694 Apoptosis Inhibitor II, NS3694 4-chloro-2-[[oxo-[3-(trifluoromethyl)anilino]methyl]amino]benzoic acid is a member of ureas.
Brand Name: Vulcanchem
CAS No.: 426834-38-0
VCID: VC0005307
InChI: InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24)
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Molecular Formula: C15H10ClF3N2O3
Molecular Weight: 358.7 g/mol

Apoptosis Inhibitor II, NS3694

CAS No.: 426834-38-0

Inhibitors

VCID: VC0005307

Molecular Formula: C15H10ClF3N2O3

Molecular Weight: 358.7 g/mol

Apoptosis Inhibitor II, NS3694 - 426834-38-0

CAS No. 426834-38-0
Product Name Apoptosis Inhibitor II, NS3694
Molecular Formula C15H10ClF3N2O3
Molecular Weight 358.7 g/mol
IUPAC Name 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Standard InChI InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24)
Standard InChIKey GNCZTZCPXFDPLI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Appearance Assay:≥98%A crystalline solid
Description 4-chloro-2-[[oxo-[3-(trifluoromethyl)anilino]methyl]amino]benzoic acid is a member of ureas.
Synonyms 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid
PubChem Compound 10109069
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator